3-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine
Description
Properties
IUPAC Name |
[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7O2/c19-18(20,21)30-14-3-1-2-13(10-14)17(29)27-8-6-26(7-9-27)15-4-5-16(25-24-15)28-12-22-11-23-28/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETUGVYNJGACOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines.
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical Pathways
It’s known that apoptosis, a form of programmed cell death, involves a variety of biochemical pathways, including the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation through the induction of apoptosis. This leads to the death of cancer cells, thereby potentially reducing the size of tumors and slowing the progression of the disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyridazine-Triazole-Piperazine Derivatives
Pyridine-Piperidine-Benzoyl Analogs
Functional Group Modifications
Triazole-Benzoyl Derivatives
- Compounds :
- 3-(1H-1,2,4-Triazol-1-yl)benzoic acid (CAS 167626-64-4) and 4-(1H-1,2,4-Triazol-1-yl)benzoic acid (CAS 162848-16-0)
- Molecular Formula: C₉H₇N₃O₂ (both isomers)
- Key Differences: Simpler benzoic acid derivatives with triazole substituents. These highlight the role of triazole in modulating solubility and hydrogen-bonding interactions .
Triazole-Piperazine-Propanol Derivatives
Key Structural and Functional Insights
Triazole Role : The 1,2,4-triazole group is critical for hydrogen bonding and π-π stacking interactions, influencing both solubility and target binding .
Piperazine vs. Piperidine : Piperazine’s two nitrogen atoms offer greater flexibility for functionalization compared to piperidine, which may enhance receptor affinity in the target compound .
Trifluoromethoxy Group : This substituent improves metabolic stability and membrane permeability, as seen in ’s compound .
Preparation Methods
Cyclocondensation of 1,4-Dicarbonyl Precursors
Synthesis of the Piperazine-Benzoyl Moiety
The piperazine fragment is coupled to the pyridazine before or after benzoylation, depending on reactivity.
Piperazine Coupling via Nucleophilic Aromatic Substitution
6-Chloropyridazine intermediates undergo nucleophilic substitution with piperazine in refluxing dioxane, yielding 6-piperazinylpyridazine . This reaction benefits from catalytic KI to enhance chloride displacement.
Benzoylation of Piperazine
The J-Stage article highlights the use of coupling agents for amide bond formation. Reacting piperazine with 3-(trifluoromethoxy)benzoic acid in the presence of HOBt (hydroxybenzotriazole) and WSC-HCl (water-soluble carbodiimide) in DMF affords the benzoylated piperazine. Optimized conditions (24 h, room temperature) achieve yields >75%.
Final Assembly of the Target Compound
Two primary routes are feasible:
Sequential Substitution on Pyridazine
Modular Coupling Approach
- Prepare 3-(1H-1,2,4-triazol-1-yl)pyridazine via nucleophilic substitution.
- Functionalize position 6 with pre-synthesized 4-[3-(trifluoromethoxy)benzoyl]piperazine using Pd-catalyzed amination.
Optimization and Challenges
- Regioselectivity : Ensuring substitution occurs exclusively at positions 3 and 6 requires careful control of reaction conditions.
- Stability : The trifluoromethoxy group is sensitive to hydrolysis; anhydrous conditions are critical during benzoylation.
- Yield Improvements : Microwave-assisted synthesis and flow chemistry could reduce reaction times and improve purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
